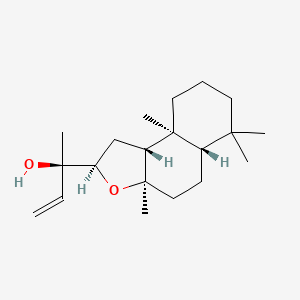
(8R,12R,13R)-8,12-Epoxylabd-14-en-13-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(8R,12R,13R)-8,12-Epoxylabd-14-en-13-ol is a natural compound that belongs to the class of diterpenoids. It has garnered significant interest in the biomedical sector due to its potential therapeutic properties. This compound is known for its intriguing pharmacological attributes, making it a promising candidate for research in cancer, inflammation, and infectious diseases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (8R,12R,13R)-8,12-Epoxylabd-14-en-13-ol typically involves the use of natural sources, as it is a naturally occurring compound. The detailed synthetic routes and reaction conditions are not extensively documented in the available literature. it is known that the compound can be extracted from certain plant species .
Industrial Production Methods
The compound is primarily used for research purposes, and its production is often carried out in specialized laboratories that focus on small molecule synthesis, biosynthesis, purification, and characterization.
Analyse Chemischer Reaktionen
Types of Reactions
(8R,12R,13R)-8,12-Epoxylabd-14-en-13-ol can undergo various chemical reactions, including oxidation, reduction, and substitution. The specific types of reactions and the conditions under which they occur are not extensively detailed in the available literature.
Common Reagents and Conditions
it is known that the compound is soluble in solvents such as acetone, chloroform, dichloromethane, dimethyl sulfoxide (DMSO), and ethyl acetate.
Major Products Formed
The major products formed from the reactions of this compound are not extensively detailed in the available literature.
Wissenschaftliche Forschungsanwendungen
(8R,12R,13R)-8,12-Epoxylabd-14-en-13-ol has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Cancer Research: The compound has shown potential as a therapeutic agent in cancer treatment due to its pharmacological properties.
Inflammation: It has been studied for its anti-inflammatory effects, making it a candidate for treating various inflammatory conditions.
Infectious Diseases: The compound’s potential in combating infectious diseases has also been explored.
Biomedical Research: Its intriguing pharmacological attributes make it a valuable compound for further exploration in biomedical research.
Wirkmechanismus
The mechanism of action of (8R,12R,13R)-8,12-Epoxylabd-14-en-13-ol is not fully understood and requires further extensive investigation. it is believed that the compound interacts with specific molecular targets and pathways involved in cancer, inflammation, and infectious diseases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds to (8R,12R,13R)-8,12-Epoxylabd-14-en-13-ol include other diterpenoids such as:
Uniqueness
What sets this compound apart from other similar compounds is its unique pharmacological profile and potential therapeutic applications.
Eigenschaften
Molekularformel |
C20H34O2 |
|---|---|
Molekulargewicht |
306.5 g/mol |
IUPAC-Name |
(2R)-2-[(2R,3aR,5aS,9aS,9bR)-3a,6,6,9a-tetramethyl-2,4,5,5a,7,8,9,9b-octahydro-1H-benzo[e][1]benzofuran-2-yl]but-3-en-2-ol |
InChI |
InChI=1S/C20H34O2/c1-7-19(5,21)16-13-15-18(4)11-8-10-17(2,3)14(18)9-12-20(15,6)22-16/h7,14-16,21H,1,8-13H2,2-6H3/t14-,15+,16+,18-,19+,20+/m0/s1 |
InChI-Schlüssel |
OOLRCVXXZSHYDM-ZWDFGCBGSA-N |
Isomerische SMILES |
C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2C[C@@H](O3)[C@@](C)(C=C)O)C)(C)C |
Kanonische SMILES |
CC1(CCCC2(C1CCC3(C2CC(O3)C(C)(C=C)O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{4,4',4'',4'''-(5,10,15,20-Porphyrintetrayl-kappa2N21,N23)tetrakis[1-methylpyridiniumato(2-)]}zinc(4+) tetrachloride](/img/structure/B13413920.png)


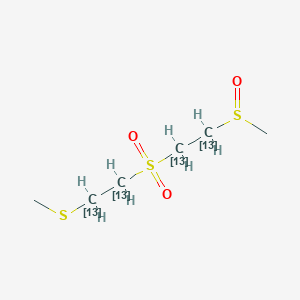

![Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, sodium salt](/img/structure/B13413938.png)
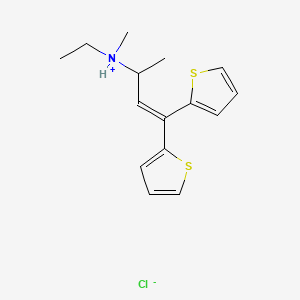

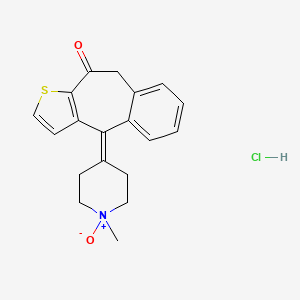
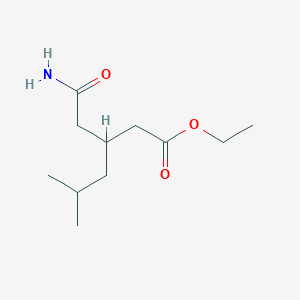
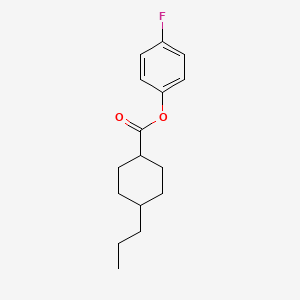
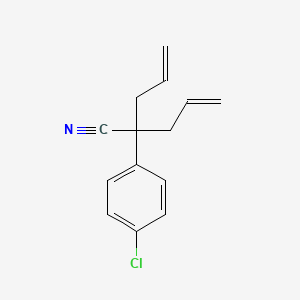
![5-chloro-2-methoxy-N-[2-(4-phosphonatophenyl)ethyl]benzamide](/img/structure/B13413980.png)
